N'-[(E)-(3-bromophenyl)methylidene]-2-cyanoacetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(3-bromophenyl)methylidene]-2-cyanoacetohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-bromophenyl)methylidene]-2-cyanoacetohydrazide typically involves the reaction of 3-bromobenzaldehyde with cyanoacetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The process involves the formation of a Schiff base intermediate, which then undergoes cyclization to form the final product .
Industrial Production Methods
While specific industrial production methods for N’-[(E)-(3-bromophenyl)methylidene]-2-cyanoacetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-bromophenyl)methylidene]-2-cyanoacetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
N’-[(E)-(3-bromophenyl)methylidene]-2-cyanoacetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It may be explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory effects.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-bromophenyl)methylidene]-2-cyanoacetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3-bromophenyl)methylidene]-2-{[3-(2-methyl-2-propenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetohydrazide
- N’-[(E)-(3-bromophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Uniqueness
N’-[(E)-(3-bromophenyl)methylidene]-2-cyanoacetohydrazide is unique due to its specific structure, which includes a bromophenyl group and a cyanoacetohydrazide moiety. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C10H8BrN3O |
---|---|
Molecular Weight |
266.09 g/mol |
IUPAC Name |
N-[(E)-(3-bromophenyl)methylideneamino]-2-cyanoacetamide |
InChI |
InChI=1S/C10H8BrN3O/c11-9-3-1-2-8(6-9)7-13-14-10(15)4-5-12/h1-3,6-7H,4H2,(H,14,15)/b13-7+ |
InChI Key |
RMPNRJWRCOASGO-NTUHNPAUSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=N/NC(=O)CC#N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=NNC(=O)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.